molecular formula C7H8FNO2S B1331015 N-(2-Fluorophenyl)methanesulfonamide CAS No. 98611-90-6

N-(2-Fluorophenyl)methanesulfonamide

Cat. No.: B1331015
CAS No.: 98611-90-6
M. Wt: 189.21 g/mol
InChI Key: DJLCKPRURZWUOU-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol . It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

N-(2-Fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(2-Fluorophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

N-(2-Fluorophenyl)methanesulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8FNO2SC_7H_8FNO_2S and a molecular weight of approximately 195.22 g/mol. The presence of a fluorine atom on the phenyl ring significantly influences its biological properties, enhancing its interactions with biological targets.

Biological Activity

1. Antitumor Activity:
Research indicates that this compound exhibits significant antitumor activity by inhibiting autotaxin, an enzyme linked to cancer progression and inflammation. Inhibition of autotaxin can lead to reduced tumor growth and metastasis. Studies have demonstrated that modifications to the compound's structure can enhance its inhibitory potency against this enzyme, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Effects:
The compound has also shown promise in antimicrobial activity. It is believed to exert its effects by disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

3. Anti-inflammatory Properties:
this compound has been studied for its potential anti-inflammatory effects. By modulating various inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound's ability to inhibit autotaxin leads to decreased production of lysophosphatidic acid (LPA), a lipid mediator involved in cancer cell signaling and inflammation.
  • Modulation of Signaling Pathways: By altering key signaling pathways associated with cell proliferation and apoptosis, this compound can induce cancer cell death while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Autotaxin Inhibition: A study demonstrated that derivatives of methanesulfonamide compounds, including this compound, effectively inhibited autotaxin with varying potencies depending on structural modifications. The most potent derivatives showed IC50 values in the nanomolar range.
  • Antimicrobial Activity Assessment: In vitro tests indicated that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Comparative Analysis of Related Compounds

A comparative analysis reveals how structural variations influence biological activity among related compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
N-(2-Amino-3-fluorophenyl)methanesulfonamide1951441-66-9Contains amino group; enhanced solubilityStronger autotaxin inhibition
N-(4-Fluorophenyl)methanesulfonamide35980-24-6Lacks amino group; different binding profileReduced antimicrobial activity
N-(3-Amino-5-fluorophenyl)methanesulfonamide1698188-67-8Altered amino position; unique interactionsModerate antitumor effects

Q & A

Q. Basic: What are the standard synthetic routes for N-(2-Fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves reacting 2-fluoroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key optimizations include:

  • Temperature Control : Maintaining 0–5°C to minimize side reactions like hydrolysis of methanesulfonyl chloride .
  • Solvent Selection : Dichloromethane or THF is preferred due to their inertness and ability to dissolve both reactants .
  • Stoichiometry : A 1:1 molar ratio of 2-fluoroaniline to methanesulfonyl chloride, with a 10–20% excess of the base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >85% purity .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventDichloromethane92
BaseTriethylamine88
Temperature0–5°C90

Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.36–7.41 (aromatic protons), δ 3.03 (SO₂CH₃) .
    • ¹³C NMR : Signals at δ 136.8 (C-F aromatic), δ 39.2 (SO₂CH₃) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and dihedral angles critical for understanding steric effects. For example, the C-S-N-C dihedral angle is ~75°, influencing molecular packing .
  • Mass Spectrometry : HRMS confirms molecular weight (171.0354 g/mol) .

Q. Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase (DHPS) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., COX-2 inhibition at 37°C, pH 7.4) .
    • Antimicrobial Activity : Perform MIC assays against S. aureus or E. coli using broth microdilution .
  • Controls : Include sulfamethoxazole (DHPS inhibitor) and celecoxib (COX-2 inhibitor) as positive controls .

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compoundCOX-212.3
N-(4-Fluorophenyl)methanesulfonamideCOX-228.7
SulfamethoxazoleDHPS4.5

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate Fukui indices, identifying electrophilic centers (e.g., sulfonyl group) .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (DMF, DMSO) using COSMO-RS to predict activation energies .
  • Transition State Analysis : Locate TS geometries for fluoride displacement reactions, revealing energy barriers (~25 kcal/mol for SNAr at C-2) .

Q. Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in MIC values may arise from variations in bacterial strains or assay protocols .
  • Structural Validation : Re-characterize disputed compounds via XRD to confirm regiochemistry (e.g., 2-fluoro vs. 4-fluoro isomers) .
  • Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to validate EC₅₀/IC₅₀ reproducibility .

Q. Basic: What are the key differences in reactivity between this compound and its 3-fluoro or 4-fluoro isomers?

Methodological Answer:

  • Electronic Effects : The 2-fluoro group induces stronger ortho-directing effects, altering regioselectivity in electrophilic substitutions (e.g., nitration occurs at C-5 in 2-fluoro vs. C-4 in 4-fluoro analogs) .
  • Hydrogen Bonding : The 2-fluoro isomer forms intramolecular H-bonds between F and NH, reducing solubility in nonpolar solvents compared to 3-fluoro analogs .

Q. Advanced: What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

  • pH Stabilization : Store solutions at pH 6–7 (buffered with phosphate) to prevent hydrolysis of the sulfonamide group .
  • Light/Temperature Control : Store at –20°C in amber vials to avoid photodegradation and thermal breakdown .
  • Additives : Use radical scavengers (e.g., BHT) in reaction mixtures to inhibit oxidative decomposition .

Properties

IUPAC Name

N-(2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLCKPRURZWUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349936
Record name N-(2-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98611-90-6
Record name N-(2-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Fluorophenyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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